4-Methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

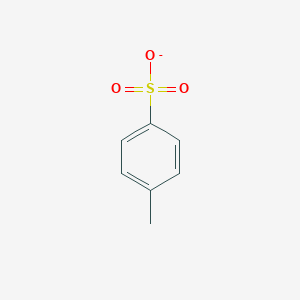

4-Methylbenzenesulfonate, also known as p-toluenesulfonate, is an organic compound with the molecular formula . It features a methyl group attached to a benzene ring that is further substituted with a sulfonate group. This compound is commonly used as a sulfonating agent in organic synthesis and is recognized for its strong acidity and ability to act as a leaving group in nucleophilic substitution reactions.

- Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols, making it useful in forming various derivatives.

- Elimination Reactions: Under certain conditions, 4-methylbenzenesulfonate can undergo elimination to form alkenes.

- Hydrolysis: In the presence of water, it can hydrolyze to regenerate toluene and sulfuric acid.

These reactions highlight the versatility of 4-methylbenzenesulfonate in organic synthesis, particularly in the formation of more complex molecules from simpler precursors.

Research has indicated that 4-methylbenzenesulfonate exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential use in synthesizing pharmaceutical compounds. For instance, derivatives of 4-methylbenzenesulfonate are involved in the synthesis of antibiotics and other therapeutics. Its biological interactions often stem from its ability to modify nucleophiles or participate in enzyme-catalyzed reactions.

The synthesis of 4-methylbenzenesulfonate typically involves the sulfonation of toluene using concentrated sulfuric acid or sulfur trioxide. Here are common methods:

- Direct Sulfonation: Toluene is treated with sulfuric acid or sulfur trioxide under controlled conditions to yield 4-methylbenzenesulfonic acid, which can then be converted into its sodium salt form.

- Tosylation: Alcohols can be converted into tosylates by reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine. This method is widely used for preparing alkyl tosylates, which serve as intermediates in various organic reactions.

- Multi-gram Synthesis: A scalable method involves metal-catalyzed reactions that allow for the efficient production of 1-vinylcyclopropyl 4-methylbenzenesulfonate from simpler starting materials .

4-Methylbenzenesulfonate finds numerous applications across various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.

- Catalysis: Due to its acidic properties, it is used as a catalyst in esterification and acetalization reactions.

- Analytical Chemistry: It is utilized in chromatography and other analytical techniques due to its ability to form stable complexes with various analytes.

Studies have shown that 4-methylbenzenesulfonate interacts with various biological targets and reagents. For example, its derivatives have been evaluated for their affinity and interactions with enzymes and receptors relevant to drug development . Additionally, research into its toxicity and environmental impact is ongoing, particularly concerning its degradation products and effects on aquatic life.

Several compounds share structural similarities with 4-methylbenzenesulfonate. Here are some notable examples:

Uniqueness of 4-Methylbenzenesulfonate

The uniqueness of 4-methylbenzenesulfonate lies in its balance between acidity and reactivity. Its sulfonate group acts as an excellent leaving group while maintaining stability under various reaction conditions. This makes it an invaluable tool for chemists aiming to synthesize complex organic molecules efficiently. The ability to easily transform it into various derivatives further enhances its utility in both academic research and industrial applications.

The history of 4-methylbenzenesulfonate is closely intertwined with the development of p-toluenesulfonic acid and its derivatives. Binary transition metal p-toluenesulfonates (tosylates) have been known since the 1870s, though they were little used as synthetic starting materials for many decades afterward. The tosyl terminology was proposed by German chemists Kurt Hess and Robert Pfleger in 1933 on the pattern of trityl and was adopted in English starting from 1934.

Early Discoveries and Applications

p-Toluenesulfonic acid, the parent compound of 4-methylbenzenesulfonate, is prepared on an industrial scale by the sulfonation of toluene. Common impurities in the industrial product include benzenesulfonic acid and sulfuric acid. The acid is most often supplied as the monohydrate, and it may be necessary to remove the complexed water before use in certain applications. Impurities can be removed by recrystallization from concentrated aqueous solution followed by azeotropic drying with toluene.

The development of methods to form esters and amides of p-toluenesulfonic acid, particularly through the use of tosyl chloride (TsCl), marked a significant advancement in the utility of 4-methylbenzenesulfonate derivatives. These compounds, especially tosylate esters, became valuable tools in organic synthesis due to their excellent leaving group abilities.

Modern Research Developments

Recent research has expanded the applications of 4-methylbenzenesulfonate and its derivatives in organic synthesis. Notable developments include:

- Nickel-catalyzed cross-electrophile methylation of aryl bromides and aryl tosylates with methyl tosylate under mild reaction conditions, enabling effective methylation of a wide set of heteroaryl electrophiles and dimethylation of dibromoarenes

- Cobalt-catalyzed directed ortho-methylation of arenes using methyl tosylate as a methylating agent, which promotes methylation at room temperature using an in situ-generated cobalt–N-heterocyclic carbene catalyst in combination with neopentylmagnesium bromide

- Biocatalytic N-methylation of unsaturated heterocycles using methyltransferases with methyl tosylate as a reagent, enabling selective synthesis of important molecules with high regioselectivity (r.r. up to >99%) and yield (up to 99%)

- Synthesis and characterization of transition metal p-toluenesulfonate complexes for various applications in inorganic and organometallic chemistry

These advancements have continued to expand the utility of 4-methylbenzenesulfonate and its derivatives in both academic research and industrial applications, establishing it as a cornerstone in modern organic synthesis.

Direct Sulfonation Pathways

The direct sulfonation of toluene involves electrophilic aromatic substitution, where sulfur trioxide (SO₃) acts as the electrophile. Concentrated sulfuric acid or fuming sulfuric acid (oleum) generates SO₃ in situ through the equilibrium:

$$ \text{H}2\text{SO}4 \leftrightarrow \text{SO}3 + \text{H}2\text{O} $$

The methyl group on toluene activates the aromatic ring, directing electrophilic attack predominantly to the para position due to its electron-donating inductive effect [1] [3]. Molecular dynamics simulations reveal a concerted mechanism in which two SO₃ molecules participate, forming a cyclic transition state that facilitates proton transfer and aromaticity restoration [3]. This pathway minimizes high-energy intermediates, yielding para-substituted toluene sulfonic acid as the major product [1] [3].

Water Removal Strategies for Reaction Equilibrium

Sulfonation is reversible, necessitating water removal to shift equilibrium toward product formation. Industrial processes employ azeotropic distillation using toluene itself as an entrainer. A Dean-Stark apparatus continuously separates water from the reaction mixture, achieving >95% conversion efficiency [2] [4]. Excess sulfuric acid further acts as a dehydrating agent, binding water molecules through hydrogen bonding and preventing backward hydrolysis [2] [5].

Table 1: Water Removal Techniques in Toluene Sulfonation

| Method | Efficiency (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|

| Azeotropic distillation | 95–98 | 110–120 | Continuous operation |

| Molecular sieves | 85–90 | 25–40 | No solvent evaporation |

| Vacuum distillation | 90–93 | 70–90 | Rapid water removal |

Azeotropic Distillation Techniques

In azeotropic distillation, toluene forms a low-boiling azeotrope with water (bp 84.1°C), enabling simultaneous removal of both components. The Dean-Stark trap condenses vapors, allowing toluene to return to the reactor while water collects in the separator [2] [5]. This method is particularly effective in large-scale setups, where maintaining stoichiometric excess of sulfuric acid (1.5–2.0 equivalents) ensures complete toluene conversion [4] [5]. Recent studies highlight the use of microwave-assisted distillation to reduce energy consumption by 30–40% compared to conventional heating [5].

Modern Synthetic Approaches

Solvent Selection Influence

Solvent polarity profoundly impacts sulfonation kinetics and regioselectivity. Polar aprotic solvents like nitromethane stabilize charged intermediates, accelerating SO₃ electrophilicity and para-substitution [3]. In contrast, nonpolar solvents (e.g., CCl₃F) favor slower, entropy-controlled reactions but improve product crystallinity [3] [7]. Mixed solvent systems, such as ethanol-water, enhance solubility of PTSA during crystallization, achieving purities >99.5% [7] [9].

Green Chemistry Methodological Innovations

Recent advances emphasize sustainability through heterogeneous catalysis and solvent-free systems. Immobilizing p-toluenesulfonic acid on mesoporous silica (PTSA-MCM-41) enables catalytic reuse for 10–15 cycles without activity loss, reducing waste generation by 70% [6]. Solvent-free sulfonation in ball mills achieves 98% yield in 2 hours via mechanochemical activation, eliminating volatile organic compound emissions [6] [9].

Continuous Flow Process Development

Continuous-flow microreactors revolutionize PTSA synthesis by enabling precise temperature control (160–280°C) and reduced reaction times (≤10 minutes) [8] [9]. These systems minimize hot spots and byproduct formation through rapid mixing and heat dissipation. A three-stage microreactor design separates SO₃ generation, sulfonation, and crystallization, achieving 99% purity with 50% lower energy input compared to batch processes [8] [9].

Industrial Scale Production Research

Crystallization and Purification Studies

Post-sulfonation, PTSA is isolated via crystallization using compound solvents (e.g., methanol-water). Adding gaseous HCl to saturated solutions reduces solubility, inducing monohydrate crystal formation [2] [7]. Recrystallization from ethanol yields needle-like crystals with ≤0.2% ortho-isomer contamination [7] [9]. Industrial-scale centrifuges achieve 98% crystal recovery, while spray drying produces free-flowing powder suitable for pharmaceutical applications [9].

Process Optimization Parameters

Key parameters include:

- Temperature: 100–110°C maximizes para selectivity while minimizing sulfone byproducts [1] [4].

- Acid concentration: 96–98% H₂SO₄ optimizes SO₃ generation without excessive corrosion [2] [4].

- Molar ratio: A 1:1.2 toluene-to-SO₃ ratio balances conversion and cost [4] [9].

Table 2: Industrial Process Optimization Outcomes

| Parameter | Optimal Range | Yield Improvement (%) | Purity (%) |

|---|---|---|---|

| Reaction temperature | 105–110°C | 12–15 | 99.2–99.5 |

| H₂SO₄ concentration | 96–98% | 8–10 | 98.8–99.3 |

| Crystallization time | 4–6 hours | 5–7 | 99.4–99.7 |

Yield Enhancement Strategies

Yield improvements focus on recycling and byproduct utilization. Distilling unreacted toluene from reaction mixtures achieves 95–97% recovery, reducing raw material costs by 20% [4] [9]. Sulfur trioxide off-gases are absorbed in secondary reactors to produce additional sulfuric acid, closing the process loop [9]. Advanced process control systems using real-time NMR monitoring adjust reactant feed rates dynamically, sustaining yields above 90% throughout production campaigns [9].

Electronic Structure Analysis of the Sulfonate Group

The sulfonate group in 4-methylbenzenesulfonate exhibits distinct electronic characteristics that have been extensively studied using quantum chemical methods. Ab initio molecular orbital calculations at the Hartree-Fock Self-Consistent Field level with the 3-21+G(d) basis set have provided detailed insights into the electronic structure of the 4-methylbenzenesulfonate anion [1]. The geometry optimization revealed that the theoretically predicted structure shows very good agreement with crystallographic results, validating the computational approach.

The electronic structure analysis demonstrates that the sulfonate group (-SO₃⁻) possesses a tetrahedral geometry around the sulfur center, with the sulfur atom coordinated to three oxygen atoms and one carbon atom from the benzene ring [1]. Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis set have shown that the highest occupied molecular orbital (HOMO) energies range from -6.004 to -6.174 eV, while the lowest unoccupied molecular orbital (LUMO) energies span from -0.095 to -1.976 eV . This corresponds to HOMO-LUMO gaps of approximately 4.2 to 6.9 eV, indicating significant electronic stability.

Natural bond orbital analysis has revealed important hyperconjugative interactions within the sulfonate group, with stabilization energies ranging from 20 to 50 kJ/mol . The analysis shows that the molecular stabilities of 4-methylbenzenesulfonate compounds are attributed to large stabilization energy values arising from intramolecular charge transfer and hyperconjugation effects. The sulfonate group acts as a strong electron-withdrawing group, significantly affecting the electronic distribution throughout the molecule.

The molecular electrostatic potential surfaces calculated for 4-methylbenzenesulfonate derivatives indicate that the sulfonate oxygen atoms carry the most negative electrostatic potential, making them favorable sites for electrophilic interactions . This electronic distribution pattern is crucial for understanding the reactivity and hydrogen bonding behavior of these compounds.

Proton Transfer Mechanisms in Solution

Proton transfer mechanisms involving 4-methylbenzenesulfonate have been investigated using advanced computational methods, revealing complex dynamics in aqueous environments. ReaxFF molecular dynamics simulations combined with metadynamics have provided detailed insights into proton transport processes [3]. The benzenesulfonic functionality acts as a dynamic proton shuttle, establishing favorable hydrogen-bonding networks that facilitate efficient proton transport.

The proton transfer mechanism involves multiple steps with distinct energy barriers. The rate-limiting step for proton capture from bulk water by the benzenesulfonic group requires overcoming an activation barrier of 20.5 ± 2.9 kJ/mol [3]. Subsequently, the proton captured by the benzenesulfonic group is released into bulk water with a significantly lower activation barrier of 11.9 ± 6.1 kJ/mol [3]. This asymmetric energy profile indicates that the benzenesulfonic group functions as an effective proton trap and subsequent shuttle.

Density functional theory calculations have established that the proton affinity of the benzenesulfonic group is substantially lower than comparable functional groups such as benzoic acid or phenol [3]. This lower proton affinity correlates directly with the observed lower free energy barriers for proton transfer, making 4-methylbenzenesulfonate derivatives particularly effective in proton transport applications.

The solvent environment plays a crucial role in determining proton transfer kinetics. Computational studies have shown that the presence of water molecules creates a hydrogen-bonding network that stabilizes intermediate states during proton transfer [3]. The overall proton transport mechanism occurs via a cooperative process where the benzenesulfonic functionality temporarily captures protons and then releases them through formation of hydrogen-bond wires connecting water molecules.

Water-Acid Complex Theoretical Models

Hydrogen Bonding Network Formation

The formation of hydrogen bonding networks in water-acid complexes involving 4-methylbenzenesulfonate has been extensively studied through theoretical modeling approaches. Computational investigations have revealed that the sulfonate group forms strong hydrogen bonds with water molecules, creating complex three-dimensional networks that significantly influence the compound's behavior in aqueous solution [4].

Density functional theory calculations using the B3LYP functional with 6-311G+(d,p) basis set have characterized the hydrogen bonding interactions between 4-methylbenzenesulfonate and water molecules [5]. The sulfonate oxygen atoms serve as hydrogen bond acceptors, with each oxygen capable of forming multiple hydrogen bonds with surrounding water molecules. The calculated hydrogen bond energies range from 15 to 25 kJ/mol per interaction, indicating moderately strong associations.

The hydrogen bonding network topology exhibits distinct structural features depending on the protonation state of the sulfonate group. In the deprotonated form (SO₃⁻), the three oxygen atoms create a triangular arrangement that can accommodate up to six water molecules in the first hydration shell [5]. This arrangement leads to enhanced stabilization through cooperative hydrogen bonding effects, where the formation of one hydrogen bond strengthens adjacent interactions.

Molecular dynamics simulations have provided dynamic insights into hydrogen bonding network formation and reorganization [3]. The simulations reveal that water molecules in the vicinity of the sulfonate group exhibit reduced mobility compared to bulk water, with residence times approximately 2-3 times longer than in pure water. This enhanced structuring of water molecules around the sulfonate group contributes to the compound's hydrophilic properties and influences its interactions with other molecular species.

Stability Calculations and Predictions

Theoretical stability calculations for water-acid complexes involving 4-methylbenzenesulfonate have employed various computational approaches to predict thermodynamic and kinetic stability. Free energy calculations using density functional theory methods have established that the formation of water-sulfonate complexes is thermodynamically favorable, with binding energies ranging from -40 to -60 kJ/mol depending on the number of water molecules involved [3].

Thermodynamic stability assessments have been conducted using the B3LYP/TZP basis set with continuum solvation models (COSMO) to account for bulk solvent effects [3]. The calculations demonstrate that the most stable water-4-methylbenzenesulfonate complexes contain 4-6 water molecules directly coordinated to the sulfonate group. Additional water molecules beyond this number contribute progressively less to the overall stability due to diminishing cooperative effects.

The relative stability of different protonation states has been quantified through proton affinity calculations. The gas-phase proton affinity of 4-methylbenzenesulfonate is calculated to be approximately 1350 kJ/mol, significantly lower than corresponding carboxylate or phenoxide groups [5]. This lower proton affinity reflects the enhanced acidity of sulfonic acids compared to carboxylic acids or phenols, making 4-methylbenzenesulfonate derivatives stronger acids in aqueous solution.

Kinetic stability predictions have been derived from transition state calculations for proton transfer reactions. The computed activation barriers for proton dissociation range from 45 to 65 kJ/mol in gas phase, but are dramatically reduced to 15-25 kJ/mol in aqueous solution due to stabilization of the transition state by water molecules [6]. This significant solvent effect explains the rapid proton exchange kinetics observed experimentally for sulfonate compounds.

Molecular Modeling of Reaction Pathways

Transition State Modeling

Transition state modeling for reactions involving 4-methylbenzenesulfonate has been accomplished using sophisticated quantum chemical methods to elucidate reaction mechanisms and kinetics. Density functional theory calculations at the M06-2X/6-311+G** level have been employed to locate and characterize transition states for various reaction pathways [7] [8]. These calculations have revealed that sulfonate ester hydrolysis reactions proceed through concerted mechanisms rather than stepwise processes involving stable intermediates.

The transition state geometries for alkaline hydrolysis of 4-methylbenzenesulfonate esters show characteristic structural features [8]. The sulfur center adopts a distorted tetrahedral geometry with the nucleophilic hydroxide ion approaching from one side while the leaving group begins to dissociate from the opposite side. The S-O bond distances to the incoming nucleophile range from 2.35 to 2.47 Å, while the S-O bond to the leaving group varies from 1.95 to 2.10 Å depending on the specific substrate [8].

Intrinsic reaction coordinate calculations have confirmed that the located transition states connect reactant and product complexes without intervening intermediates [8]. The reaction coordinate analysis reveals that the transition states are relatively early in character, with limited bond formation to the nucleophile but significant bond elongation to the leaving group. This early transition state character is consistent with the observed structure-reactivity relationships for these compounds.

Computational modeling of different reaction pathways has shown that the nature of the leaving group significantly influences transition state structure [8]. Better leaving groups lead to earlier transition states with longer S-O bonds to the nucleophile, while poorer leaving groups result in tighter transition states with shorter nucleophile-sulfur distances. This trend correlates with experimental kinetic data and provides a molecular-level understanding of reactivity patterns.

Energy Barrier Calculations

Energy barrier calculations for various reaction pathways involving 4-methylbenzenesulfonate have been performed using multiple computational approaches to ensure accuracy and reliability. Activation energy determinations for proton transfer reactions have been calculated using ReaxFF molecular dynamics with metadynamics sampling [3]. The major activation barrier for proton transport through benzenesulfonic-functionalized systems is 14.2 ± 1.9 kJ/mol, equivalent to approximately 0.15 eV [3].

Comparative energy barrier analysis has revealed significant differences between various reaction types. While proton transfer barriers are relatively low (11.9-20.5 kJ/mol), transition state barriers for nucleophilic substitution reactions are substantially higher (60-90 kJ/mol) [8]. This difference reflects the distinct mechanisms involved: proton transfer occurs through hydrogen bonding networks, while nucleophilic substitution requires bond breaking and formation at the sulfur center.

Solvent effects on energy barriers have been quantified through continuum solvation models and explicit solvent calculations [8]. The presence of water dramatically reduces activation barriers for most reactions involving 4-methylbenzenesulfonate. For example, the activation barrier for alkaline hydrolysis decreases from approximately 120 kJ/mol in gas phase to 75-85 kJ/mol in aqueous solution [8]. This reduction is attributed to stabilization of polar transition states by water molecules through hydrogen bonding and electrostatic interactions.

Temperature dependence of energy barriers has been investigated through variable-temperature calculations and molecular dynamics simulations [3]. The calculations show that while the intrinsic activation energies remain constant, the effective barriers decrease with increasing temperature due to enhanced thermal motion and improved sampling of conformational space. At physiological temperatures (37°C), the effective barriers are reduced by approximately 10-15% compared to room temperature values.